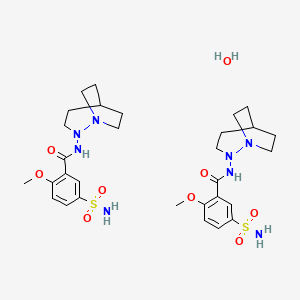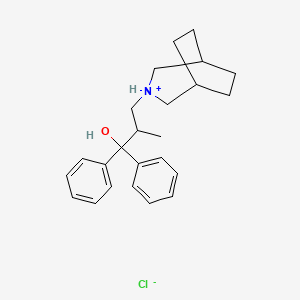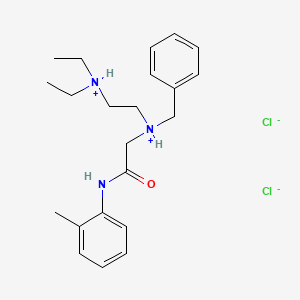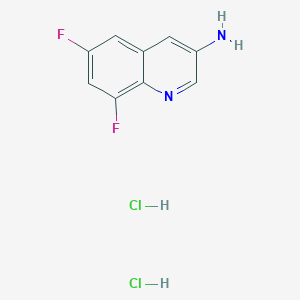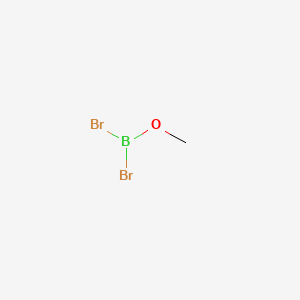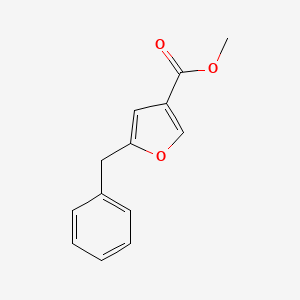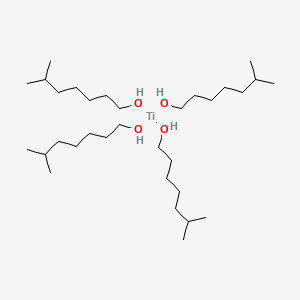![molecular formula C10H13Cl3Si B13743901 Silane, trichloro[(ethylphenyl)ethyl]- CAS No. 259818-28-5](/img/structure/B13743901.png)
Silane, trichloro[(ethylphenyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trichloro[(ethylphenyl)ethyl]- is an organosilicon compound with the molecular formula C10H13Cl3Si. It is a derivative of silane, where three chlorine atoms and an ethylphenyl group are attached to the silicon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Silane, trichloro[(ethylphenyl)ethyl]- can be synthesized through the reaction of ethylphenylsilane with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride, to facilitate the chlorination process. The reaction can be represented as follows:
C8H9SiH3+3Cl2→C8H9SiCl3+3HCl
Industrial Production Methods
In industrial settings, the production of silane, trichloro[(ethylphenyl)ethyl]- involves the chlorination of ethylphenylsilane in large reactors. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
Silane, trichloro[(ethylphenyl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silane derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions to replace chlorine atoms.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions, to facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of silane derivatives with fewer chlorine atoms.
科学研究应用
Silane, trichloro[(ethylphenyl)ethyl]- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
作用机制
The mechanism of action of silane, trichloro[(ethylphenyl)ethyl]- involves its reactivity with various nucleophiles and electrophiles. The compound’s chlorine atoms can be readily replaced by other functional groups, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
Similar Compounds
Trichlorosilane (HSiCl3): A simpler silane compound with three chlorine atoms attached to silicon.
Ethyltrichlorosilane (C2H5SiCl3): Similar structure but with an ethyl group instead of an ethylphenyl group.
Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group instead of an ethylphenyl group.
Uniqueness
Silane, trichloro[(ethylphenyl)ethyl]- is unique due to the presence of both ethyl and phenyl groups attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical synthesis applications.
属性
CAS 编号 |
259818-28-5 |
|---|---|
分子式 |
C10H13Cl3Si |
分子量 |
267.6 g/mol |
IUPAC 名称 |
trichloro-[2-(3-ethylphenyl)ethyl]silane |
InChI |
InChI=1S/C10H13Cl3Si/c1-2-9-4-3-5-10(8-9)6-7-14(11,12)13/h3-5,8H,2,6-7H2,1H3 |
InChI 键 |
OCNVJCXXBYPIND-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)CC[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
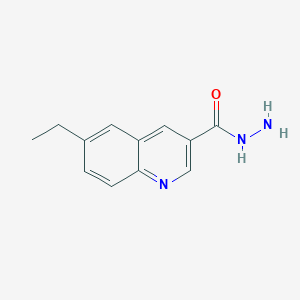
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
